4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)

Catalog No.
S1788716
CAS No.
1202689-44-8
M.F
C16H10N2O8
M. Wt
358.262
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)

CAS Number

1202689-44-8

Product Name

4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)

IUPAC Name

4-[(E)-2-(4-carboxy-2-nitrophenyl)ethenyl]-3-nitrobenzoic acid

Molecular Formula

C16H10N2O8

Molecular Weight

358.262

InChI

InChI=1S/C16H10N2O8/c19-15(20)11-5-3-9(13(7-11)17(23)24)1-2-10-4-6-12(16(21)22)8-14(10)18(25)26/h1-8H,(H,19,20)(H,21,22)/b2-1+

InChI Key

LSIRFWJQXQJPKC-OWOJBTEDSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C=CC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Origin


4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) can be synthesized in a laboratory setting [].

Significance


This compound is of interest in scientific research due to its potential applications in liquid crystals. The presence of the nitro group and the trans-stilbene unit suggests possible rod-like shape and π-conjugated system, which are desirable properties for liquid crystal materials [].


Molecular Structure Analysis

The key features of the molecule include:

  • A central ethene (double bond between two carbon atoms) with an "E" configuration (both substituent groups on the same side of the double bond) [].
  • Two 3-nitrobenzoic acid groups attached to each end of the ethene unit. The nitro group (NO2) is located on the third position (meta position) of the benzene ring in each benzoic acid group [].

Notable aspects:

  • The combination of the rigid aromatic rings and the central double bond creates a relatively planar structure, which can contribute to the rod-like shape desired in liquid crystals [].
  • The presence of the nitro group introduces a permanent dipole moment to the molecule, which can be important for the alignment of liquid crystal molecules in an electric field [].

Chemical Reactions Analysis

Synthesis:

The reported synthesis involves a reaction between 4-(chloromethyl)-3-nitrobenzoic acid and potassium hydroxide (KOH) in ethanol []. However, the detailed mechanism is not provided [].

Further Reactions:

Information on decomposition or other relevant reactions for this specific compound is limited in the available scientific literature.

As this compound is primarily studied for its potential in liquid crystals, a mechanism of action related to biological systems is not applicable.

Information on specific safety hazards associated with 4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid) is not readily available. However, due to the presence of nitro groups, it is advisable to handle the compound with care as nitro groups can be explosive under certain conditions [].

XLogP3

2.9

Dates

Modify: 2023-08-15

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